molecular formula C22H30N2O4S2 B11107982 2,2-bis(butylsulfonyl)-N,N'-diphenylethene-1,1-diamine

2,2-bis(butylsulfonyl)-N,N'-diphenylethene-1,1-diamine

Cat. No.: B11107982
M. Wt: 450.6 g/mol
InChI Key: JEXSYKSJAVVYIH-UHFFFAOYSA-N
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Description

N-[1-anilino-2,2-bis(butylsulfonyl)vinyl]-N-phenylamine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an anilino group, two butylsulfonyl groups, and a phenylamine group attached to a vinyl backbone. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-anilino-2,2-bis(butylsulfonyl)vinyl]-N-phenylamine typically involves multi-step organic reactions One common method includes the reaction of aniline derivatives with butylsulfonyl chloride under controlled conditions to introduce the butylsulfonyl groups This is followed by the addition of a vinyl group through a coupling reaction, often facilitated by a palladium catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-anilino-2,2-bis(butylsulfonyl)vinyl]-N-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of sulfonyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

N-[1-anilino-2,2-bis(butylsulfonyl)vinyl]-N-phenylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-anilino-2,2-bis(butylsulfonyl)vinyl]-N-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-anilino-2,2-bis(methylsulfonyl)vinyl]-N-phenylamine
  • N-[1-anilino-2,2-bis(ethylsulfonyl)vinyl]-N-phenylamine
  • N-[1-anilino-2,2-bis(propylsulfonyl)vinyl]-N-phenylamine

Uniqueness

N-[1-anilino-2,2-bis(butylsulfonyl)vinyl]-N-phenylamine is unique due to the presence of butylsulfonyl groups, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H30N2O4S2

Molecular Weight

450.6 g/mol

IUPAC Name

2,2-bis(butylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine

InChI

InChI=1S/C22H30N2O4S2/c1-3-5-17-29(25,26)22(30(27,28)18-6-4-2)21(23-19-13-9-7-10-14-19)24-20-15-11-8-12-16-20/h7-16,23-24H,3-6,17-18H2,1-2H3

InChI Key

JEXSYKSJAVVYIH-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CCCC

Origin of Product

United States

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